3-Hydroxy-5-methyladamantane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyladamantane-1-carboxylic acid is a derivative of adamantane, a hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of a hydroxyl group at the third position, a methyl group at the fifth position, and a carboxylic acid group at the first position on the adamantane framework. The molecular formula of this compound is C12H18O3, and it has a molecular weight of 210.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methyladamantane-1-carboxylic acid typically involves the functionalization of adamantane derivatives. One common method includes the hydroxylation of 5-methyladamantane-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can enhance the efficiency of the hydroxylation reaction. Additionally, continuous flow reactors may be employed to scale up the production while maintaining consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Formation of 3-keto-5-methyladamantane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-5-methyladamantane-1-alcohol.
Substitution: Formation of various esters or amides depending on the substituent used.
Scientific Research Applications
3-Hydroxy-5-methyladamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its antiviral and anticancer properties due to its unique structural features.
Industry: Utilized in the production of high-performance materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 3-Hydroxyadamantane-1-carboxylic acid
- 5,7-Dimethyladamantane-1,3-dicarboxylic acid
- 1-Adamantanecarboxylic acid
- 1-Adamantaneacetic acid
Uniqueness: 3-Hydroxy-5-methyladamantane-1-carboxylic acid stands out due to the presence of both a hydroxyl and a carboxylic acid group on the adamantane framework, which imparts unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-hydroxy-5-methyladamantane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-10-2-8-3-11(5-10,9(13)14)7-12(15,4-8)6-10/h8,15H,2-7H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSPUDFIBQOQLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20385740 |
Source
|
Record name | 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5353-62-8 |
Source
|
Record name | 3-Hydroxy-5-methyltricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20385740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.